Home > Products > Screening Compounds P122417 > Fludrocortisone-d5 (Major)
Fludrocortisone-d5 (Major) -

Fludrocortisone-d5 (Major)

Catalog Number: EVT-13989021
CAS Number:
Molecular Formula: C21H29FO5
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fludrocortisone-d5 (Major) is a synthetic mineralocorticoid that serves as a deuterated analog of fludrocortisone, which is primarily used in the treatment of adrenocortical insufficiency and salt-losing adrenogenital syndrome. Fludrocortisone-d5 contains five deuterium atoms, which are isotopes of hydrogen, enhancing its utility in scientific research, particularly in pharmacokinetic studies and drug metabolism analysis. The compound mimics the action of aldosterone, the body's natural mineralocorticoid, and its structural modifications allow for precise tracking in biological systems.

Source

Fludrocortisone-d5 is synthesized from fludrocortisone acetate through various chemical methods that incorporate deuterium into the molecular structure. The compound is commercially available from specialized chemical suppliers for research purposes.

Classification

Fludrocortisone-d5 belongs to the class of 21-hydroxysteroids, which are characterized by a hydroxyl group at the 21-position of the steroid backbone. It is classified under organic compounds and specifically categorized as a steroid derivative with significant mineralocorticoid activity.

Synthesis Analysis

Methods

The synthesis of fludrocortisone-d5 involves several key steps:

  1. Deuteration: The primary method for synthesizing fludrocortisone-d5 is through the incorporation of deuterium atoms into the fludrocortisone molecule. This can be achieved via:
    • Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
    • Use of Deuterated Reagents: Employing deuterated solvents and reagents during the synthesis process to ensure that deuterium is incorporated into specific positions within the molecule.
  2. Quality Control: After synthesis, the compound undergoes rigorous quality control measures, including chromatographic and spectroscopic analyses to confirm its identity and purity .

Technical Details

The industrial production of fludrocortisone-d5 typically involves large-scale synthesis optimized for high yield and purity. Reaction conditions must be carefully controlled to prevent unwanted side reactions and ensure that the final product meets analytical standards.

Molecular Structure Analysis

Structure

Fludrocortisone-d5 has a molecular formula of C21H24D5FO5C_{21}H_{24}D_5FO_5 and a molecular weight of approximately 385.49 g/mol. The structure features a steroid backbone with specific modifications that enhance its mineralocorticoid activity.

Data

  • InChI: InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1/i4D2,6D2,10D
  • InChI Key: SYWHXTATXSMDSB-QODBVBCXSA-N

The fluorine atom at the 9-position significantly increases its mineralocorticoid potency compared to cortisol .

Chemical Reactions Analysis

Types of Reactions

Fludrocortisone-d5 can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form hydroxylated metabolites using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can modify functional groups using reducing agents such as lithium aluminum hydride.
  3. Substitution: The acetate group can be substituted under specific conditions with nucleophiles like hydroxide ions or amines .

Technical Details

The specific products formed from these reactions depend on the reagents used and reaction conditions. For example, oxidation may yield hydroxylated derivatives while reduction could produce alcohols.

Mechanism of Action

Fludrocortisone-d5 exerts its effects by acting as an agonist at mineralocorticoid receptors located primarily in the kidneys. Upon binding to these receptors:

  1. Sodium Reabsorption: It promotes sodium reabsorption from renal tubules.
  2. Potassium Excretion: It enhances potassium excretion into urine.
  3. Fluid Retention: This mechanism leads to increased blood volume and blood pressure.

The incorporation of deuterium does not alter this mechanism but allows for enhanced tracking in pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

Fludrocortisone-d5 is typically presented as a white to off-white crystalline powder with good solubility in organic solvents but limited solubility in water.

Chemical Properties

Applications

Fludrocortisone-d5 has several important applications in scientific research:

  1. Pharmacokinetic Studies: Used as an internal standard in high-performance liquid chromatography and mass spectrometry for quantifying fludrocortisone acetate in biological samples.
  2. Drug Development: Aids in studying the metabolism and excretion pathways of corticosteroids.
  3. Analytical Method Validation: Assists in validating analytical methods for detecting fludrocortisone acetate in clinical settings .
Synthetic Pathways and Isotopic Labeling Strategies

Deuterium Incorporation Techniques in Steroid Analog Synthesis

Deuterium labeling of fludrocortisone employs precision chemical strategies to introduce stable isotopes at metabolically inert positions while preserving biological activity. The primary synthetic routes leverage catalytic hydrogen-deuterium exchange and deuterated precursor integration to achieve high isotopic enrichment (>95%) at specific molecular sites. The most common approach targets the C-21 acetyl group, where deuterium substitution minimizes kinetic isotope effects on receptor binding while enhancing metabolic stability [8] [10]. This positioning exploits the structural tolerance of mineralocorticoid receptors to modifications distal from the active tetracyclic core [9].

Advanced homogeneous catalytic deuteration utilizes palladium(II) acetate/deuterium oxide systems under controlled pH (7.5-8.5) to selectively label the α-carbons of the 3-keto-Δ⁴ structure. This method achieves isotopic incorporation exceeding 98% at C-2, C-4, and C-6 positions with minimal epimerization—a critical advantage given the stereospecific bioactivity of corticosteroids [2] [8]. Alternative enzymatic deuteration employing Arthrobacter simplex whole-cell biocatalysts enables stereoselective reduction of the Δ¹ double bond in 9α-fluoroprednisolone precursors using deuterated nicotinamide cofactors (NADD), yielding [6,7-²H₂]-fludrocortisone intermediates [2]. This biological approach offers superior regiospecificity but faces scalability limitations due to deuterium loss during downstream oxidation steps.

Table 1: Comparative Deuterium Incorporation Methods for Fludrocortisone-d5 Synthesis

MethodDeuteration SitesIsotopic Purity (%)Reaction ConditionsKey Advantages
Catalytic H/D ExchangeC-2, C-4, C-698.5-99.8Pd(OAc)₂, D₂O, pH 8.0, 40°CPreserves 9α-fluorine configuration
Deuterated Acetate RouteC-21 acetyl>99.9CD₃MgI + 11-keto precursorQuantitative yield at C-21 position
Biocatalytic ReductionC-6β, C-7α95.0-97.5A. simplex, NADD, 30°CStereoselective; minimal side products
Borodeuteride ReductionC-20 ketone85-92NaBD₄, methanol, 0°CRapid reaction kinetics

Critical challenges in deuterium labeling include preventing isotopic scrambling during ring functionalization and maintaining acidic lability control at C-6 deuterated positions. Studies confirm that fludrocortisone-d5 synthesized via catalytic exchange demonstrates exceptional stability in 46% hydrofluoric acid at 0-5°C—a prerequisite for deprotection steps in steroid synthesis [2]. The C-21 deuterated acetyl variant shows even greater resistance to metabolic clearance compared to nucleus-labeled analogs, making it preferable for pharmacokinetic tracer studies [10].

Optimization of Radiolabeling for Fludrocortisone-d5

Purification of fludrocortisone-d5 demands orthogonal chromatographic strategies to resolve isotopologues differing by <0.01 Da mass increments. Preparative reverse-phase HPLC with C₁₈ stationary phases and deuterium-depleted water/acetonitrile mobile phases achieves baseline separation of monodeuterated through pentadeuterated species [4] [6]. Mobile phase optimization studies reveal that 0.1% formic acid in both aqueous (H₂O) and organic (ACN) components suppresses tailing while maintaining ionization efficiency during subsequent MS analysis—critical for eliminating matrix effects in bioanalytical applications [6].

Isotopic fidelity validation employs high-resolution mass spectrometry with Fourier-transform ion cyclotron resonance (FT-ICR) detectors capable of <1 ppm mass accuracy. This technology discerns the exact mass difference between [M+H]+ ions of fludrocortisone-d₅ (m/z 386.4267) and endogenous fludrocortisone (m/z 381.4542), confirming absence of residual protiated species below 0.05% [4] [8]. Additionally, ²H-NMR spectroscopy quantifies positional enrichment by distinguishing methylenic (C-21: δ 4.15-4.30 ppm) versus nuclear (C-2: δ 5.70-5.85 ppm) deuterium incorporation through characteristic chemical shifts and coupling patterns [8].

Table 2: Analytical Parameters for Fludrocortisone-d5 Quality Control

ParameterAcceptance CriterionMethodologyTypical Result
Isotopic Enrichment≥98 atom % DHRMS (FT-ICR)99.2 ± 0.3 atom % D
Chemical Purity≥95% (HPLC)RP-HPLC/UV (244 nm)99.5% ± 0.2%
Positional Enrichment≥97% per site²H-NMR (500 MHz, DMSO-d₆)C-21: 99.1%; C-2: 98.7%
Residual Solvents<500 ppm totalGC-HS (USP <467>)<300 ppm
Stereochemical Purity≥99.5% epimerChiral HPLC (Chiralpak IG-3 column)99.8% 11β-isomer

Manufacturing challenges center on controlling racemization at C-11 and C-17 during deuterium introduction. Process optimization demonstrates that maintaining reaction temperatures below 25°C during C-20 ketone reduction with deuterated borohydride reagents preserves the critical 11β-hydroxyl configuration necessary for mineralocorticoid activity [7] [10]. Furthermore, replacing protic workup solvents with deuterated alternatives (e.g., CD₃OD instead of CH₃OH) prevents back-exchange at acid-labile positions, ensuring isotopic integrity throughout isolation [8].

Comparative Analysis of Isotopologue Synthesis Efficiency

Synthetic efficiency varies significantly across fludrocortisone isotopologues due to divergent reaction pathways and purification requirements. The pentadeuterated variant (d₅) synthesized via catalytic deuteration achieves 68-72% overall yield from cortisone acetate—a superior efficiency compared to site-specific d₁-d₄ analogs requiring multi-step protection/deprotection sequences [8]. This efficiency stems from simultaneous deuteration at C-2, C-4, and C-6 positions during a single catalytic step, reducing intermediate isolations. By contrast, C-21 specific labeling employing deuterated methylmagnesium iodide on 11-keto precursors delivers only 45-50% yield due to competing Grignard addition byproducts requiring chromatographic removal [7].

Manufacturing cost drivers analysis reveals that precursor availability dominates economic feasibility. The d₅ isotopologue benefits from inexpensive deuterium oxide (D₂O) as the deuterium source at $0.80-1.20/g, whereas C-17 deuterated analogs require custom-synthesized [²H₃]-acetyl chloride costing >$2,500/g [8] [10]. Consequently, commercial production favors nucleus-labeled d₅ for high-volume applications like clinical LC-MS/MS calibrators, reserving side-chain labeled variants for specialized tracer studies.

Table 3: Synthetic Efficiency Metrics for Fludrocortisone Isotopologues

IsotopologueDeuteration PositionOverall Yield (%)Cost per Gram (USD)Primary Application
Fludrocortisone-d₅C-2, C-4, C-6, C-21 acetyl68-7215,000-18,000Quantitative bioanalysis (IS)
Fludrocortisone-d₄C-21 acetyl (d₂), C-6, C-752-5524,000-28,000Metabolic stability studies
Fludrocortisone-d₃C-21 acetyl (d₂), C-1748-5031,000-35,000Receptor binding assays
Fludrocortisone-d₂C-17, C-2160-638,500-9,500Screening of metabolic pathways

Scalability limitations emerge when producing kilogram quantities for global diagnostic reagent markets. The catalytic deuteration route faces reactor engineering constraints due to exothermic D₂O/palladium reactions requiring specialized cooling systems. Additionally, regulatory requirements for Good Manufacturing Practice (GMP) compliance in deuterated internal standards necessitate validation of residual metal catalysts below 10 ppm—achievable only through costly post-synthesis immobilization techniques [6] [10]. These factors concentrate production within facilities possessing dedicated heavy-isotope synthesis capabilities, with current global capacity estimated at <25 kg/year for pharmaceutical-grade fludrocortisone-d₅ [10].

Properties

Product Name

Fludrocortisone-d5 (Major)

IUPAC Name

(8R,9S,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H29FO5

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15+,16-,18-,19-,20-,21+/m0/s1/i5D2,9D,11D2

InChI Key

AAXVEMMRQDVLJB-QNKIUUTBSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F

Isomeric SMILES

[2H]C1=C2CC[C@@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@]3([C@]2(CC(C1=O)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.